Cas no 859205-88-2 (5-Methyl-4-(methylsulfanyl)pyrrolo[2,1-F][1,2,4]triazine)
![5-Methyl-4-(methylsulfanyl)pyrrolo[2,1-F][1,2,4]triazine structure](https://ja.kuujia.com/scimg/cas/859205-88-2x500.png)
5-Methyl-4-(methylsulfanyl)pyrrolo[2,1-F][1,2,4]triazine 化学的及び物理的性質
名前と識別子
-
- 5-Methyl-4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine
- 5-Methyl-4-(methylthio)pyrrolo-[1,2-f][1,2,4]triazine
- 5-methyl-4-(methylthio)pyrrolo[1,2-f][1,2,4]triazine
- 5-methyl-4-methylsulfanylpyrrolo[2,1-f][1,2,4]triazine
- Pyrrolo[2,1-f][1,2,4]triazine,5-methyl-4-(methylthio)-
- C-8235
- 5-METHYL-4-(METHYLSULFANYL)PYRROLO[2,1-F][1,2,4]TRIAZINE
- PubChem14739
- QYEJRILORDMTIT-UHFFFAOYSA-N
- FCH894424
- PB13416
- AX8159170
- 5-Methyl-4-(methylthio);pyrrolo
- 5-Methyl-4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine (ACI)
- CS-0050439
- AS-34349
- AKOS006322835
- 5-methyl-4-methylsulfanyl-pyrrolo[2,1-f][1,2,4]triazine
- 859205-88-2
- SCHEMBL1220334
- MFCD11519388
- 5-Methyl-4-(methylthio)pyrrolo[1,2-f][1,2,4]-triazine
- SY097611
- DTXSID60610280
- 5-Methyl-4-(methylsulfanyl)pyrrolo[2,1-F][1,2,4]triazine
-
- MDL: MFCD11519388
- インチ: 1S/C8H9N3S/c1-6-3-4-11-7(6)8(12-2)9-5-10-11/h3-5H,1-2H3
- InChIKey: QYEJRILORDMTIT-UHFFFAOYSA-N
- SMILES: N1=C(SC)C2N(C=CC=2C)N=C1
計算された属性
- 精确分子量: 179.05200
- 同位素质量: 179.05171847g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 12
- 回転可能化学結合数: 1
- 複雑さ: 164
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55.5
- XLogP3: 1.6
じっけんとくせい
- PSA: 55.49000
- LogP: 1.75960
5-Methyl-4-(methylsulfanyl)pyrrolo[2,1-F][1,2,4]triazine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM103722-1g |
5-methyl-4-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine |
859205-88-2 | 95%+ | 1g |
$587 | 2023-03-06 | |
TRC | M223640-5mg |
5-Methyl-4-(methylthio)pyrrolo[1,2-F][1,2,4]triazine |
859205-88-2 | 5mg |
$213.00 | 2023-05-18 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN2011538-1G |
5-methyl-4-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine |
859205-88-2 | 97% | 1g |
¥ 2,079.00 | 2023-04-13 | |
Chemenu | CM103722-1g |
5-methyl-4-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine |
859205-88-2 | 95%+ | 1g |
$1386 | 2021-08-06 | |
TRC | M223640-10mg |
5-Methyl-4-(methylthio)pyrrolo[1,2-F][1,2,4]triazine |
859205-88-2 | 10mg |
$58.00 | 2023-05-18 | ||
TRC | M223640-100mg |
5-Methyl-4-(methylthio)pyrrolo[1,2-F][1,2,4]triazine |
859205-88-2 | 100mg |
$339.00 | 2023-05-18 | ||
eNovation Chemicals LLC | D498179-1G |
5-methyl-4-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine |
859205-88-2 | 97% | 1g |
$390 | 2024-07-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN2011538-5G |
5-methyl-4-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine |
859205-88-2 | 97% | 5g |
¥ 5,920.00 | 2023-04-13 | |
eNovation Chemicals LLC | D498179-250MG |
5-methyl-4-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine |
859205-88-2 | 97% | 250mg |
$190 | 2024-07-21 | |
eNovation Chemicals LLC | D498179-500MG |
5-methyl-4-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine |
859205-88-2 | 97% | 500mg |
$260 | 2024-07-21 |
5-Methyl-4-(methylsulfanyl)pyrrolo[2,1-F][1,2,4]triazine 関連文献
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P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
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Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
5-Methyl-4-(methylsulfanyl)pyrrolo[2,1-F][1,2,4]triazineに関する追加情報
Introduction to 5-Methyl-4-(methylsulfanyl)pyrrolo[2,1-F][1,2,4]triazine (CAS No. 859205-88-2)
5-Methyl-4-(methylsulfanyl)pyrrolo[2,1-F][1,2,4]triazine is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural and pharmacological properties. This compound belongs to the triazine class of molecules, which are known for their broad spectrum of biological activities. The presence of a pyrrole ring fused with a triazine core enhances its potential as a scaffold for drug discovery. With a CAS number of 859205-88-2, this compound has been extensively studied for its potential applications in therapeutic interventions.
The structural framework of 5-Methyl-4-(methylsulfanyl)pyrrolo[2,1-F][1,2,4]triazine incorporates several key functional groups that contribute to its reactivity and biological activity. The methylsulfanyl (methylthio) group at the 4-position and the methyl group at the 5-position of the pyrrole ring play crucial roles in modulating the compound's interactions with biological targets. These substituents can influence both the electronic and steric properties of the molecule, making it a versatile candidate for further chemical modifications.
In recent years, there has been a growing interest in developing novel heterocyclic compounds for their potential as pharmaceutical agents. The triazine-pyrrole hybrid structure of 5-Methyl-4-(methylsulfanyl)pyrrolo[2,1-F][1,2,4]triazine has been explored for its ability to interact with various biological receptors and enzymes. This compound has shown promise in preclinical studies as a potential lead for the development of drugs targeting inflammatory diseases, cancer, and infectious disorders.
One of the most compelling aspects of 5-Methyl-4-(methylsulfanyl)pyrrolo[2,1-F][1,2,4]triazine is its ability to undergo selective modifications at multiple sites. This flexibility allows chemists to tailor the molecule's properties to optimize its biological activity. For instance, the methylsulfanyl group can be further functionalized to introduce additional pharmacophores or to enhance solubility and bioavailability. These modifications are critical in drug development, as they can significantly impact a drug's efficacy and safety profile.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and mechanisms of action of 5-Methyl-4-(methylsulfanyl)pyrrolo[2,1-F][1,2,4]triazine with high accuracy. These computational studies have provided valuable insights into how the compound interacts with target proteins and have guided the design of more potent derivatives. By leveraging machine learning algorithms and molecular docking techniques, scientists have been able to identify promising analogs that may exhibit enhanced therapeutic effects.
The synthesis of 5-Methyl-4-(methylsulfanyl)pyrrolo[2,1-F][1,2,4]triazine presents both challenges and opportunities for synthetic chemists. The construction of the triazine-pyrrole core requires precise control over reaction conditions to ensure high yield and purity. However, recent developments in synthetic methodologies have made it possible to access this class of compounds more efficiently than ever before. Transition-metal-catalyzed reactions and novel coupling strategies have streamlined the synthesis process, allowing for rapid exploration of structural diversity.
Biological activity studies have revealed that 5-Methyl-4-(methylsulfanyl)pyrrolo[2,1-F][1,2,4]triazine exhibits inhibitory effects on several enzymes implicated in disease pathogenesis. For example, preliminary data suggest that this compound may inhibit kinases involved in cancer progression by binding to their active sites and disrupting their function. Additionally, it has shown potential as an anti-inflammatory agent by modulating cytokine production and reducing oxidative stress in cellular models.
The pharmacokinetic properties of 5-Methyl-4-(methylsulfanyl)pyrrolo[2,1-F][1,2,4]triazine are also under investigation. Researchers are assessing its absorption, distribution, metabolism, and excretion (ADME) profiles to determine its suitability for clinical development. These studies are crucial for understanding how the compound behaves in vivo and for identifying any potential toxicity concerns. By optimizing its pharmacokinetic properties, scientists hope to improve its bioavailability and reduce side effects.
In conclusion,5-Methyl-4-(methylsulfanyl)pyrrolo[2,1-F][1,2,4]triazine (CAS No. 859205-88-2) represents a promising candidate for further development as a therapeutic agent. Its unique structural features and demonstrated biological activity make it an attractive scaffold for drug discovery efforts aimed at treating various diseases. As research continues to uncover new applications for this compound,5-Methyl-4-(methylsulfanyl)pyrrolo[2,
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